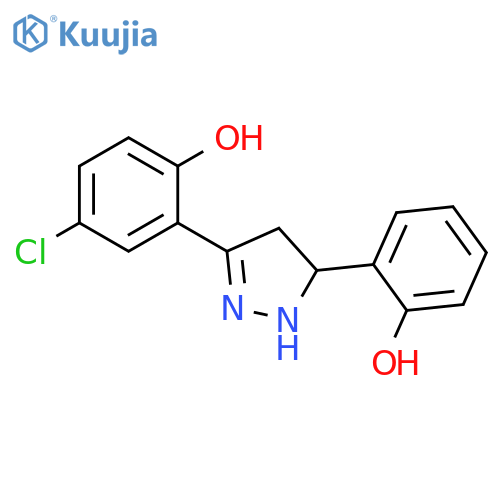

Cas no 1047667-68-4 (4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol)

1047667-68-4 structure

商品名:4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

CAS番号:1047667-68-4

MF:C15H13ClN2O2

メガワット:288.73

MDL:MFCD31382281

CID:4760972

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-chloro-2-[4,5-dihydro-5-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-Phenol

- 4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

- 4-chloro-3-[5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

- Phenol, 4-chloro-2-[4,5-dihydro-5-(2-hydroxyphenyl)-1H-pyrazol-3-yl]-

-

- MDL: MFCD31382281

- インチ: 1S/C15H13ClN2O2/c16-9-5-6-15(20)11(7-9)13-8-12(17-18-13)10-3-1-2-4-14(10)19/h1-7,12,17,19-20H,8H2

- InChIKey: WTHLANDXPWREQH-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=C(Cl)C=C1C1CC(C2=CC=CC=C2O)NN=1

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0994663-5g |

4-chloro-3-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |

1047667-68-4 | 95% | 5g |

$2300 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0994663-5g |

4-chloro-3-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |

1047667-68-4 | 95% | 5g |

$2300 | 2025-02-20 | |

| eNovation Chemicals LLC | Y0994663-5g |

4-chloro-3-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol |

1047667-68-4 | 95% | 5g |

$2300 | 2025-02-28 |

4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1047667-68-4 (4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

atkchemica

(CAS:1047667-68-4)4-Chloro-2-(5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ